molecular formula C13H14Cl2N2 B2673408 (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride CAS No. 1048664-95-4

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

Cat. No. B2673408
CAS RN: 1048664-95-4
M. Wt: 269.17
InChI Key: YHVGVJISUAXMIP-UHFFFAOYSA-N
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Description

“(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C13H13ClN2 HCl and a molecular weight of 269.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride”, its molecular formula is C13H13ClN2 HCl and its molecular weight is 269.17 .

Scientific Research Applications

Corrosion Inhibition

Schiff base compounds related to the chemical structure of "(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine hydrochloride" have been studied for their effectiveness in inhibiting the corrosion of metals. For instance, compounds such as benzylidene-pyridine-2-yl-amine and its derivatives have shown significant corrosion inhibition properties for mild steel in hydrochloric acid, indicating the potential application of similar compounds in protecting metals against corrosion in acidic environments (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Molecular Structure and Tautomerism

Studies on Schiff bases, including derivatives of pyridin-2-ylamine, have contributed to understanding intramolecular hydrogen bonding and tautomerism. These investigations provide insights into the structural aspects of these compounds, which are crucial for their applications in chemical synthesis and design (Nazır et al., 2000).

Biological Activity and Catalysis

The compound and its analogs have been explored for their biological activities, including antimicrobial properties. For example, palladium(II) and platinum(II) complexes of related ligands have been synthesized and evaluated for their antibacterial activity and potential as anticancer compounds (Ghani & Mansour, 2011). Additionally, these compounds have applications in catalysis, such as in the synthesis of pyridines and their derivatives, further highlighting their utility in chemical reactions (Rohokale, Koenig, & Dhavale, 2016).

Photocatalytic Degradation and Environmental Applications

Research has also extended into the photocatalytic degradation of harmful substances, with pyridine-based compounds playing a role in the degradation processes. These studies suggest the potential use of related compounds in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGVJISUAXMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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